SEW2871

S1P1 receptor trafficking functional antagonism dendritic cell migration

SEW2871 (CAS 256414-75-2) is a best-in-class chemical probe for S1P1-specific signaling. It is the only agonist that uniquely recapitulates endogenous S1P-driven receptor recycling rather than degradation, providing sustained signaling without functional antagonism. With >700-fold selectivity over S1P2-5 (no activity up to 10 µM), it eliminates confounding effects from off-target S1P subtypes, particularly S1P3-mediated bradycardia. This makes it the definitive choice for chronic neuroinflammation, immunology, and vascular studies where data integrity is paramount. Validate your findings with the SEW2871/W146 agonist-antagonist pair for rigorous target engagement confirmation.

Molecular Formula C20H10F6N2OS
Molecular Weight 440.4 g/mol
CAS No. 256414-75-2
Cat. No. B1681742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEW2871
CAS256414-75-2
SynonymsSEW2871;  SEW2871;  SEW2871.
Molecular FormulaC20H10F6N2OS
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C20H10F6N2OS/c21-19(22,23)13-8-4-7-12(9-13)17-27-18(29-28-17)15-10-14(11-5-2-1-3-6-11)16(30-15)20(24,25)26/h1-10H
InChIKeyOYMNPJXKQVTQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SEW2871 (CAS 256414-75-2): A Selective S1P1 Receptor Agonist for Immunology and Neuroscience Research Procurement


SEW2871 (CAS 256414-75-2) is a synthetic, orally active, and highly selective agonist of the sphingosine-1-phosphate type 1 receptor (S1P1), a G protein-coupled receptor critical for regulating lymphocyte trafficking, endothelial barrier function, and neuroinflammation [1]. It activates the human S1P1 receptor with an EC50 of 13-13.8 nM and demonstrates no detectable agonist activity at S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 μM, establishing a >700-fold selectivity window . Unlike the clinically used non-selective S1P receptor modulator FTY720 (fingolimod), SEW2871 promotes S1P1 internalization and recycling rather than irreversible receptor degradation, a mechanistic distinction with significant implications for sustained receptor signaling and reduced functional antagonism [2]. This compound serves as a critical chemical probe for dissecting S1P1-specific signaling pathways in immunology, neuroinflammation, and vascular biology without the confounding effects of off-target S1P receptor engagement.

Why SEW2871 Cannot Be Substituted with Other S1P1 Agonists in Critical Research Applications


Substituting SEW2871 with other S1P1 agonists or S1P receptor modulators introduces significant experimental variability due to fundamental differences in receptor fate, signaling bias, and selectivity across the S1P receptor family. While compounds such as FTY720, CYM5442, and AUY954 all activate S1P1, they differ markedly in their ability to induce receptor internalization versus degradation [1]. SEW2871 uniquely recapitulates the endogenous ligand S1P in promoting receptor recycling rather than degradation, a property not shared by FTY720-phosphate, which drives S1P1 degradation and functional antagonism [2]. Furthermore, SEW2871 exhibits a distinct S1P receptor selectivity profile compared to compounds like VPC24191 (which also activates S1P3) and AUY954 or CYM5442 (which differ in potency by approximately one order of magnitude) [3]. These mechanistic and pharmacological differences translate directly into divergent in vivo outcomes, including differential effects on lymphocyte trafficking, cytokine expression, and bradycardia induction, making SEW2871 an irreplaceable tool for studies requiring S1P1-specific, non-degradative agonism .

Quantitative Comparative Evidence for SEW2871: Potency, Selectivity, and Functional Differentiation from S1P1 Agonist Comparators


SEW2871 Prevents S1P1 Down-Regulation and Functional Antagonism, Unlike FTY720

In direct comparative studies using human dendritic cells (DCs), SEW2871 does not induce down-regulation of the S1P1 receptor, whereas FTY720 (fingolimod) causes significant receptor loss and functional antagonism [1]. This differential effect on receptor fate is a critical differentiator for studies requiring sustained S1P1 signaling.

S1P1 receptor trafficking functional antagonism dendritic cell migration immunomodulation

SEW2871 Promotes S1P1 Internalization and Recycling, Whereas FTY720-Phosphate Induces Degradation

SEW2871 mimics the endogenous ligand S1P by inducing S1P1 internalization followed by receptor recycling back to the cell surface, preserving receptor pools for sustained signaling. In contrast, FTY720-phosphate induces S1P1 degradation, leading to prolonged receptor down-regulation and functional antagonism [1].

receptor trafficking signaling bias GPCR pharmacology S1P1

SEW2871 Exhibits High S1P1 Potency with >700-Fold Selectivity Over S1P2-5 Receptors

SEW2871 activates the human S1P1 receptor with an EC50 of 13-13.8 nM. Crucially, it displays no agonist activity at S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 μM, providing a selectivity window of >700-fold . This contrasts with compounds like VPC24191, which activates both S1P1 and S1P3 [1].

S1P1 selectivity receptor profiling off-target activity pharmacology

SEW2871 Reduces Pro-Inflammatory Cytokines More Effectively Than FTY720 in Endometriosis Models

In a mouse model of endometriosis, both FTY720 and SEW2871 inhibited lesion growth, but SEW2871 demonstrated superior suppression of key pro-inflammatory cytokines [1]. SEW2871 inhibited PTGS-2, IL-1β, TNF-α, and TGF-β1 expression more effectively than FTY720, while also causing less pronounced lymphopenia [2].

endometriosis cytokine inhibition in vivo efficacy S1P1 agonism

SEW2871 Provides Equivalent Neuroprotection to FTY720 in Parkinson's Disease Model Without S1P3-Mediated Bradycardia Risk

Oral treatment with SEW2871 provided protection equivalent to FTY720 against the loss of dopaminergic neurons and motor deficits in the MPTP mouse model of Parkinson's disease [1]. However, unlike FTY720, SEW2871's strict selectivity for S1P1 eliminates S1P3-mediated bradycardia, a clinically significant adverse effect associated with non-selective S1P receptor modulators [2].

neuroprotection Parkinson's disease dopaminergic neurons MPTP model

SEW2871 Activity Is Abolished by the S1P1-Selective Antagonist W146 (Ki = 18 nM)

The S1P1 receptor-specific antagonist W-146 completely and reversibly inhibits the effects of SEW2871, confirming that the observed biological activities are specifically mediated through S1P1 activation [1]. W146 demonstrates high potency against SEW2871-induced signaling with a Ki of 18 nM in [35S]GTPγS binding assays [2].

S1P1 antagonism W146 target validation receptor specificity

Recommended Research and Preclinical Application Scenarios for SEW2871 Based on Quantitative Comparative Evidence


Elucidating S1P1-Specific Signaling Pathways Without Off-Target S1P Receptor Interference

SEW2871 is the optimal choice for studies requiring rigorous dissection of S1P1-specific signaling pathways. Its >700-fold selectivity window (no activity at S1P2-5 up to 10 μM) ensures that observed effects on ERK, Akt, and Rac signaling, as well as lymphocyte trafficking, are exclusively mediated by S1P1 . This contrasts with compounds like FTY720 (non-selective) and VPC24191 (S1P1/S1P3 dual agonist), which introduce confounding variables from other S1P subtypes, particularly S1P3-mediated effects on heart rate and vascular tone [1]. For researchers seeking to isolate S1P1's role in immune cell migration, endothelial barrier function, or neuroinflammation, SEW2871 provides the cleanest pharmacological tool currently available.

Investigating Sustained S1P1 Signaling in Chronic Inflammatory and Autoimmune Models

For chronic disease models where sustained S1P1 agonism is desired without the confounding factor of receptor degradation and functional antagonism, SEW2871 is the preferred compound. Unlike FTY720-phosphate, which induces S1P1 degradation and prolonged down-regulation, SEW2871 promotes receptor internalization and recycling, closely mimicking the endogenous ligand S1P . This property has proven advantageous in models of endometriosis, where SEW2871 more effectively suppressed pro-inflammatory cytokines (PTGS-2, IL-1β, TNF-α, TGF-β1) compared to FTY720 [1]. Similarly, in spontaneous autoimmune polyneuropathy, SEW2871 halted disease progression with a more favorable profile of decreased proliferative and cytokine responses . Researchers studying chronic conditions such as multiple sclerosis, inflammatory bowel disease, or rheumatoid arthritis should consider SEW2871 to avoid the confounding effects of receptor depletion.

Preclinical Neuroprotection Studies Requiring Dissociation from Cardiovascular Liabilities

SEW2871 is uniquely suited for neuroprotection and neuroinflammation studies where avoiding S1P3-mediated bradycardia is critical. In the MPTP mouse model of Parkinson's disease, oral SEW2871 provided neuroprotection equivalent to FTY720 against dopaminergic neuron loss and motor deficits, but without engaging S1P3, the receptor responsible for FTY720's bradycardic effects . This selectivity profile makes SEW2871 the compound of choice for long-term dosing studies in models of Parkinson's disease, Alzheimer's disease, and ischemic stroke, where cardiovascular side effects would otherwise complicate interpretation and limit translational relevance [1]. The compound has demonstrated dose-dependent improvements in seizure scoring and neurobehavioral parameters in drug-refractory epilepsy models, further supporting its utility in neurological applications .

Target Validation Studies Using S1P1-Selective Antagonist W146 as an Experimental Control

The robust and well-characterized antagonism of SEW2871 by W146 (Ki = 18 nM) provides a powerful experimental system for confirming S1P1-specific effects . Researchers can confidently attribute biological outcomes to S1P1 agonism by demonstrating that the S1P1-selective antagonist W146 completely and reversibly blocks SEW2871-induced responses. This 'agonist-antagonist pair' approach is particularly valuable for in vivo studies where genetic knockout models may be impractical or where compensatory mechanisms could confound results. The combination of SEW2871 and W146 has been successfully employed to validate S1P1's role in regulating endothelial permeability, immune cell infiltration, and neuroinflammation [1]. For target validation and mechanism-of-action studies in both academic and industrial settings, this tool compound pair offers a level of experimental rigor not easily achieved with less selective or less well-characterized alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SEW2871

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.